(3E)-3-[5-(1-ethyl-1H-pyrazol-4-yl)-1-phenylpyrazolidin-3-ylidene]-6-methyl-2H-pyran-2,4(3H)-dione
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Overview
Description
3-[5-(1-ETHYL-1H-PYRAZOL-4-YL)-1-PHENYLTETRAHYDRO-3H-PYRAZOL-3-YLIDEN]-6-METHYL-2H-PYRAN-2,4(3H)-DIONE is a complex heterocyclic compound that features a pyrazole and pyran ring system. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of multiple functional groups and heteroatoms makes it a versatile scaffold for the development of new pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(1-ETHYL-1H-PYRAZOL-4-YL)-1-PHENYLTETRAHYDRO-3H-PYRAZOL-3-YLIDEN]-6-METHYL-2H-PYRAN-2,4(3H)-DIONE typically involves multi-step reactions starting from readily available precursors. One common approach is the condensation of 1-ethyl-1H-pyrazole-4-carbaldehyde with 1-phenylhydrazine to form the intermediate hydrazone. This intermediate then undergoes cyclization with 6-methyl-2H-pyran-2,4(3H)-dione under acidic conditions to yield the target compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as solvent choice and catalyst selection, is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-[5-(1-ETHYL-1H-PYRAZOL-4-YL)-1-PHENYLTETRAHYDRO-3H-PYRAZOL-3-YLIDEN]-6-METHYL-2H-PYRAN-2,4(3H)-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced pyrazole and pyran derivatives.
Substitution: Formation of alkylated or halogenated derivatives.
Scientific Research Applications
3-[5-(1-ETHYL-1H-PYRAZOL-4-YL)-1-PHENYLTETRAHYDRO-3H-PYRAZOL-3-YLIDEN]-6-METHYL-2H-PYRAN-2,4(3H)-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3-[5-(1-ETHYL-1H-PYRAZOL-4-YL)-1-PHENYLTETRAHYDRO-3H-PYRAZOL-3-YLIDEN]-6-METHYL-2H-PYRAN-2,4(3H)-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. The presence of multiple functional groups enables the compound to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[5-(1-METHYL-1H-PYRAZOL-4-YL)-1-PHENYLTETRAHYDRO-3H-PYRAZOL-3-YLIDEN]-6-METHYL-2H-PYRAN-2,4(3H)-DIONE
- 3-[5-(1-ETHYL-1H-IMIDAZOL-4-YL)-1-PHENYLTETRAHYDRO-3H-PYRAZOL-3-YLIDEN]-6-METHYL-2H-PYRAN-2,4(3H)-DIONE
Uniqueness
The unique combination of a pyrazole and pyran ring system in 3-[5-(1-ETHYL-1H-PYRAZOL-4-YL)-1-PHENYLTETRAHYDRO-3H-PYRAZOL-3-YLIDEN]-6-METHYL-2H-PYRAN-2,4(3H)-DIONE sets it apart from other similar compounds. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C20H20N4O3 |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
3-[3-(1-ethylpyrazol-4-yl)-2-phenyl-3,4-dihydropyrazol-5-yl]-4-hydroxy-6-methylpyran-2-one |
InChI |
InChI=1S/C20H20N4O3/c1-3-23-12-14(11-21-23)17-10-16(19-18(25)9-13(2)27-20(19)26)22-24(17)15-7-5-4-6-8-15/h4-9,11-12,17,25H,3,10H2,1-2H3 |
InChI Key |
FKJICMPHSJPYSD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C2CC(=NN2C3=CC=CC=C3)C4=C(C=C(OC4=O)C)O |
Origin of Product |
United States |
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